molecular formula C21H20ClN3O3S B11367398 5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11367398
M. Wt: 429.9 g/mol
InChI Key: OJRMEIIZNHBLQD-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxybenzene, 2-methylbenzyl chloride, and pyrimidine-4-carboxylic acid. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the 2-methylphenylmethylthio group.

    Amidation: reactions to form the carboxamide linkage.

    Chlorination: to introduce the chlorine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvent selection: to ensure the reactions proceed efficiently.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the carboxamide group to an amine.

    Substitution: The chlorine atom could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides: or from oxidation.

    Amines: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can be used as a starting material for synthesizing analogs with potential biological activities.

Biology

    Enzyme inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug development:

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to active sites: of enzymes or receptors.

    Inhibiting enzyme activity: by mimicking the substrate or blocking the active site.

    Modulating signaling pathways: by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds like 5-fluorouracil, which is used in cancer treatment.

    Thioethers: Compounds with similar sulfur-containing groups.

Uniqueness

  • The combination of the 2,4-dimethoxyphenyl and 2-methylphenylmethylthio groups might confer unique biological activities or chemical properties not seen in other pyrimidine derivatives.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(2,4-dimethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-6-4-5-7-14(13)12-29-21-23-11-16(22)19(25-21)20(26)24-17-9-8-15(27-2)10-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

OJRMEIIZNHBLQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)Cl

Origin of Product

United States

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